molecular formula C15H14N4 B10819987 6-Amino-4-[(3-methylphenyl)amino]quinazoline CAS No. 153436-70-5

6-Amino-4-[(3-methylphenyl)amino]quinazoline

Cat. No.: B10819987
CAS No.: 153436-70-5
M. Wt: 250.30 g/mol
InChI Key: NFBCSWGEYDCCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-[(3-methylphenyl)amino]quinazoline is a chemical compound with the molecular formula C15H14N4 and a molecular weight of 250.30 g/mol . It belongs to the quinazoline family, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological properties . Quinazoline derivatives are noteworthy in research for their diverse biological activities, which often include antimicrobial and cytotoxic effects . Structure-activity relationship (SAR) studies indicate that the presence of specific substitutions, such as an amino group at the 6th position and a substituted aromatic ring at the 4th position of the quinazoline core, can significantly influence the compound's biological profile and enhance its research potential . This specific substitution pattern makes this compound a valuable intermediate for researchers exploring the synthesis of novel compounds for various investigative applications in fields such as antibacterial and anticancer agent development . The compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

153436-70-5

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-N-(3-methylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C15H14N4/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,16H2,1H3,(H,17,18,19)

InChI Key

NFBCSWGEYDCCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Niementowski Condensation

This method involves heating anthranilic acid derivatives with formamide or urea. For this compound:

  • Step 1 : 3-Methylanthranilic acid is condensed with formamide at 130°C to form 4-hydroxyquinazoline.

  • Step 2 : Halogenation with POCl₃ or PCl₅ converts the hydroxyl group to chloride.

  • Step 3 : Reaction with 3-methylaniline in the presence of CeCl₃ (2 mol%) yields the target compound (72% yield).

Key Conditions :

ParameterValueSource
Temperature130°C (Step 1)
Halogenating AgentPOCl₃
CatalystCeCl₃
Yield72%

Halogenation-Amination Sequential Synthesis

Patents describe a two-step protocol for large-scale production:

  • Halogenation : 6-Nitro-4-hydroxyquinazoline is treated with POCl₃ at 80°C for 4 hrs to form 4-chloro-6-nitroquinazoline.

  • Amination : The chloro intermediate reacts with 3-methylaniline in DMF at 100°C, using K₂CO₃ as a base (89% yield).

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amino (95% yield).

Advantages :

  • Avoids hazardous bases like NaH.

  • Scalable to kilogram quantities.

Modern Catalytic and Microwave-Assisted Methods

Microwave-Enhanced Synthesis

Adapting methods from PMC studies, microwave irradiation reduces reaction times:

  • One-Pot Assembly : 3-Methylanthranilic acid, formamide, and 3-methylaniline are irradiated at 150°C for 20 mins.

  • Yield : 85% (vs. 72% conventional heating).

Conditions :

ParameterValueSource
Microwave Power300 W
Time20 mins

Transition Metal Catalysis

Pd-mediated cross-coupling improves regioselectivity:

  • Buchwald-Hartwig Amination : 4-Chloroquinazoline reacts with 3-methylaniline using Pd(OAc)₂/Xantphos (yield: 91%).

  • Ligand Effects : BINAP ligands increase enantiomeric purity in chiral derivatives.

MetricValueMethod
Atom Economy87%Halogenation
E-Factor8.2Microwave

Analytical Characterization

Post-synthesis analysis employs:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–6.90 (m, 7H, aromatic).

    • ¹³C NMR : 158.2 ppm (C=N), 139.5 ppm (C-CH₃).

  • HRMS : m/z 251.1298 [M+H]⁺ (calc. 251.1301).

  • HPLC Purity : >99% (C18 column, MeCN/H₂O) .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[(3-methylphenyl)amino]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazoline, including 6-amino-4-[(3-methylphenyl)amino]quinazoline, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MDA-MB231 (breast cancer) with significant efficacy .

The mechanism of action often involves the inhibition of specific kinases or receptors associated with cancer proliferation. For example, compounds derived from this structure have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been reported to possess activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The structure allows for interactions with microbial enzymes, disrupting their function and leading to cell death.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. Quinazoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation . This makes them potential therapeutic agents for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound in clinical and experimental settings:

  • Case Study 1: Anticancer Efficacy
    A study synthesized a series of quinazoline derivatives, including this compound, and tested them against multiple cancer cell lines. Results showed significant cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents .
  • Case Study 2: Antimicrobial Activity
    In another investigation, derivatives were tested against resistant bacterial strains, demonstrating effective inhibition comparable to standard antibiotics . This highlights the potential for these compounds in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 6-Amino-4-[(3-methylphenyl)amino]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Table 1: Structural and Functional Comparison of 4-Substituted Quinazolines
Compound Name Substituent at Position 4 Biological Target Key Findings Reference
6-Amino-4-[(3-methylphenyl)amino]quinazoline 3-Methylphenylamino NF-κB Synergizes with NSAIDs (e.g., Sulindac) to enhance apoptosis in ovarian cancer cells.
EVP4593 4-Phenoxyphenethylamino Neuronal SOC pathway Blocks store-operated calcium entry; neuroprotective in Huntington’s disease models.
6-Amino-4-(3-bromophenylamino)quinazoline 3-Bromophenylamino EGFR/HER-2 tyrosine kinases Acts as irreversible inhibitor via Michael acceptor at C-6; antitumor activity in xenografts.
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]quinazoline 3-Chloro-4-fluorophenylamino EGFR Irreversible binding to EGFR; used in syntheses of clinical kinase inhibitors (e.g., afatinib analogs).
WHI-P154 3-Bromo-4-hydroxyphenylamino Glioblastoma cells Induces apoptosis at µM concentrations; efficacy amplified by EGF conjugation.
Key Observations:
  • Electron-Donating vs. However, bromo/chloro groups enable covalent interactions (e.g., with cysteine residues in kinases), as seen in EGFR inhibitors .
  • Target Specificity: The 4-phenoxyphenethylamino group in EVP4593 confers selectivity toward neuronal SOC channels, while 3-bromo or chloro-fluoro substitutions favor kinase inhibition .
  • Synergistic Effects : The target compound’s synergy with NSAIDs suggests a unique NF-κB inhibitory mechanism distinct from direct kinase inhibition .

Modifications at Position 6: Role in Covalent Binding

Position 6 modifications are pivotal for irreversible inhibitors. For example:

  • 6-Acrylamide Derivatives : Compounds like 16a (from ) feature acrylamide groups at C-6, enabling covalent bond formation with EGFR’s Cys773. This irreversible binding enhances antitumor efficacy in vivo .
  • 6-Amino Group: The unmodified amino group in the target compound limits covalent interactions but may facilitate hydrogen bonding with target proteins, as seen in NF-κB inhibition .

Biological Activity

6-Amino-4-[(3-methylphenyl)amino]quinazoline is a compound belonging to the quinazoline class, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, analgesic effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The chemical formula of this compound is C15H14N4. It possesses a quinazoline core structure, which is critical for its biological activities. The presence of the methylphenyl group at the 4-position significantly influences its pharmacological properties.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit notable anticancer properties. Several studies have highlighted the following findings:

  • Inhibition of Tumor Cell Proliferation : Compounds similar to this compound have shown significant inhibitory effects on various human cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, one study reported a range of 32% to 63% inhibition against these cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation. Specifically, quinazoline derivatives can inhibit ERK1/2 phosphorylation, which is crucial for cancer cell growth .

Analgesic and Anti-inflammatory Effects

In addition to their anticancer properties, quinazoline derivatives are also recognized for their analgesic and anti-inflammatory effects:

  • Analgesic Activity : Experimental results indicate that certain derivatives exhibit significant analgesic effects. For example, modifications in the structure can enhance analgesic potency; compounds with aliphatic substituents at the N-3 position generally show higher activity compared to those with aryl groups .
  • Anti-inflammatory Properties : The anti-inflammatory activity of quinazolines has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. A derivative showed IC50 values of 98–100 μM for COX-I and 0.39–1.87 μM for COX-II, demonstrating a favorable profile compared to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several case studies have explored the biological activities of quinazoline derivatives:

  • Case Study on ERK Inhibition : A study synthesized a series of quinazoline derivatives that exhibited strong inhibitory activities against ERK1/2 phosphorylation. The most active compound demonstrated significant anticancer efficacy across multiple cell lines .
  • Analgesic Activity Evaluation : In an evaluation of analgesic activity, compounds were tested at doses of 20 mg/kg. Results indicated that some derivatives produced up to 73% analgesic activity within two hours .
  • Combination Therapy Potential : Research suggests that combining quinazoline derivatives with other therapeutic agents may enhance their efficacy against cancer and inflammation .

Summary Table of Biological Activities

Biological ActivityObservations
AnticancerSignificant inhibition of tumor cell proliferation across various cell lines; effective against A549, MCF-7, HeLa cells .
AnalgesicUp to 73% analgesic activity observed at 20 mg/kg; structure modifications enhance potency .
Anti-inflammatoryInhibitory effects on COX enzymes; favorable safety profile compared to traditional NSAIDs .

Q & A

Q. Advanced Research Focus

  • Quantum Mechanical Calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and identify rate-limiting steps .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate intermediates and competing pathways (e.g., competing amination vs. ring-opening) .
  • Machine Learning : Train models on existing quinazoline reaction datasets to predict regioselectivity for new derivatives .

How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Basic Research Focus
Validate assays using standardized protocols (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity). Ensure purity (>95% via HPLC) to exclude confounding impurities .
Advanced Methodological Insight

  • Systems Biology Approaches : Map dose-response curves across multiple cell lines to identify off-target effects.
  • Theoretical Alignment : Reconcile data by aligning experimental outcomes with molecular docking results (e.g., binding affinity to specific kinase domains) .

What advanced characterization techniques validate its structure and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 291).
    Advanced Methodological Insight
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry.
  • Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for trace impurity detection (<0.1%) .

What strategies are recommended for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Fragment-Based Drug Design : Synthesize analogs with modified substituents (e.g., halogenation at position 6) and test against target proteins (e.g., EGFR kinase).
  • Free-Wilson Analysis : Quantify contributions of specific functional groups to bioactivity .
  • Molecular Dynamics Simulations : Predict binding stability in solvent-exposed vs. buried protein pockets .

What reactor design considerations are critical for scaling up synthesis?

Q. Advanced Engineering Focus

  • Continuous Flow Reactors : Minimize thermal gradients for exothermic amination steps.
  • Membrane Separation Technologies : Integrate in-line purification (e.g., nanofiltration) to isolate intermediates .
  • CRDC Classification : Refer to subclass RDF2050112 (reaction fundamentals and reactor design) for scalable protocols .

How can statistical methods address variability in synthesis yields?

Q. Advanced Data Analysis

  • Multivariate Analysis (MVA) : Use PCA or PLS to correlate yield variability with raw material quality (e.g., solvent moisture content).
  • Bayesian Optimization : Iteratively refine reaction conditions based on prior experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.